1-(1-(2-(Cyclopentylthio)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione
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Overview
Description
1-(1-(2-(Cyclopentylthio)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound featuring a unique combination of azetidine and pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(2-(Cyclopentylthio)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the azetidine ring, followed by the introduction of the cyclopentylthioacetyl group. The final step involves the formation of the pyrrolidine-2,5-dione ring.
Azetidine Ring Formation: This can be achieved through a cyclization reaction of a suitable precursor, such as a β-amino ester, under basic conditions.
Introduction of Cyclopentylthioacetyl Group: This step involves the reaction of the azetidine intermediate with cyclopentylthiol and an acylating agent, such as acetyl chloride, under controlled conditions.
Formation of Pyrrolidine-2,5-dione Ring: The final step is the cyclization of the intermediate to form the pyrrolidine-2,5-dione ring, which can be achieved through intramolecular condensation reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(2-(Cyclopentylthio)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclopentylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione ring can be reduced to form corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives of the pyrrolidine-2,5-dione ring.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-(2-(Cyclopentylthio)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione is not fully understood, but it is believed to interact with specific molecular targets due to its unique structure. The azetidine and pyrrolidine rings may interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The cyclopentylthio group may also play a role in modulating the compound’s biological activity.
Comparison with Similar Compounds
Azetidine-2-one derivatives: Known for their biological activities, including antibiotic properties.
Pyrrolidine-2,5-dione derivatives: Used in various medicinal chemistry applications due to their structural versatility.
Uniqueness: 1-(1-(2-(Cyclopentylthio)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione is unique due to the combination of the azetidine and pyrrolidine rings with the cyclopentylthioacetyl group. This unique structure may confer specific biological activities that are not observed in other similar compounds.
Properties
IUPAC Name |
1-[1-(2-cyclopentylsulfanylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c17-12-5-6-13(18)16(12)10-7-15(8-10)14(19)9-20-11-3-1-2-4-11/h10-11H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEQLXMJEJBPKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CC(C2)N3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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